molecular formula C15H24BN3O2 B13901852 2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine CAS No. 1309981-53-0

2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine

Cat. No.: B13901852
CAS No.: 1309981-53-0
M. Wt: 289.18 g/mol
InChI Key: MJUXFYGLBRVQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE is a chemical compound that features a pyrazine ring substituted with a piperidine group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE typically involves the reaction of a pyrazine derivative with a piperidine and a boronate ester. The reaction conditions often require the use of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various substituted pyrazines .

Scientific Research Applications

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE involves its interaction with specific molecular targets and pathways. The piperidine group can interact with biological receptors, while the boronate ester can form reversible covalent bonds with biomolecules. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1309981-53-0

Molecular Formula

C15H24BN3O2

Molecular Weight

289.18 g/mol

IUPAC Name

2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-11-13(18-12)19-8-6-5-7-9-19/h10-11H,5-9H2,1-4H3

InChI Key

MJUXFYGLBRVQLY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.